(R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol
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Overview
Description
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is a chiral compound with a specific stereochemistry at the fourth carbon atom. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and ®-4-amino-1-butanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol may involve optimized reaction conditions, including:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(3,5-difluorophenyl)butan-2-one.
Reduction: Formation of various amine derivatives depending on the reducing agent used.
Substitution: Formation of N-substituted derivatives with different functional groups.
Scientific Research Applications
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Act as an inhibitor or activator of enzymes involved in metabolic pathways.
Modulate Receptors: Interact with receptors to influence cellular signaling processes.
Alter Gene Expression: Affect the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol: The enantiomer of the compound with different stereochemistry.
4-Amino-4-(3,5-difluorophenyl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Amino-4-(3,5-difluorophenyl)butan-2-ol: A compound with a hydroxyl group at a different position.
Uniqueness
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13F2NO |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
(4R)-4-amino-4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-14/h4-6,10,14H,1-3,13H2/t10-/m1/s1 |
InChI Key |
RRFWRUGQUYFUBQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CCCO)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CCCO)N |
Origin of Product |
United States |
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